2,4-Diiodooxazole

Overview

Description

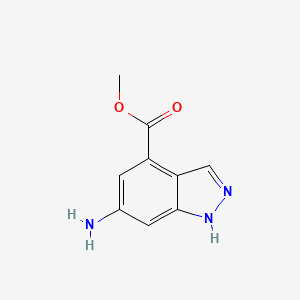

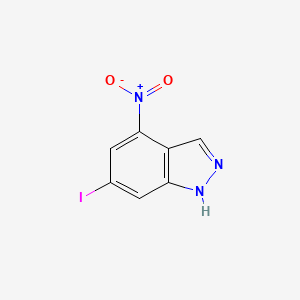

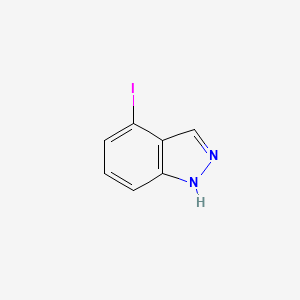

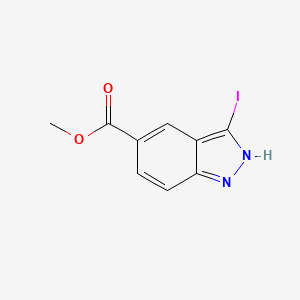

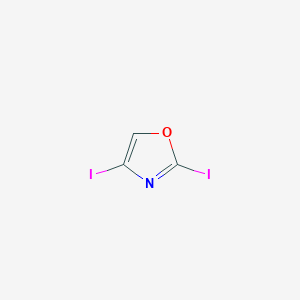

2,4-Diiodooxazole is a derivative of oxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen in the ring. Oxazoles are important structural motifs found in various natural products and bioactive molecules. The presence of iodine atoms at the 2 and 4 positions on the oxazole ring can significantly influence the chemical reactivity and physical properties of the molecule, making it a potentially valuable intermediate in organic synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of oxazole derivatives, including 2,4-disubstituted oxazoles, can be achieved through various methods. One efficient modular synthesis approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy. The use of bidentate ligands, such as Mor-DalPhos, has been shown to temper the reactivity of the postulated intermediate, a terminal α-oxo gold carbene, allowing for a smoother reaction with carboxamide en route to the oxazole ring .

Molecular Structure Analysis

While the specific molecular structure of 2,4-diiodooxazole is not detailed in the provided papers, the general structure of oxazole derivatives can be inferred. Oxazoles typically have bond angles and distances that are characteristic of aromatic heterocycles, with the heteroatoms contributing to the ring's electron density and stability. The substitution of hydrogen atoms with iodine would likely affect the electron distribution and steric hindrance in the molecule.

Chemical Reactions Analysis

Oxazole derivatives can participate in various chemical reactions due to their aromatic nature and the presence of reactive sites on the ring. For instance, the synthesis of 2,4,5-trisubstituted oxazoles can be achieved through protocols involving α-oxoketene dithioacetals or β-(methylthio)-β-(het)aryl-2-propenones, which are converted to the corresponding oxazoles via copper-catalyzed annulation or iodine-catalyzed oxidative C-H functionalization .

Physical and Chemical Properties Analysis

Scientific Research Applications

Trends and Gaps in Herbicide Toxicity Studies

Research has highlighted the increasing global trends and identified gaps in the studies of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). This herbicide is widely used in agricultural and urban activities for pest control. The studies focus on toxicology and mutagenicity, emphasizing the need for research in molecular biology, gene expression, exposure assessment, and degradation studies. The USA, Canada, and China have been significant contributors to this research field. The collaboration in this area has led to significant advances, and future research is likely to delve deeper into the molecular aspects of 2,4-D toxicology and mutagenicity (Zuanazzi et al., 2020).

Reactivity of 1,2,4-Triazole Derivatives

Studies have shown that compounds with an open thiogroup, including some 1,2,4-triazole derivatives, exhibit high antioxidant and antiradical activity, contributing positively to patients exposed to high doses of radiation. These compounds, compared to biogenic amino acids like cysteine, have been explored for their potential in chemical transformations and pharmacological activities. Despite their significant potential, there's been a lack of comprehensive summarization of the chemical transformations involving this class of compounds, pointing towards a gap that future studies could address (Kaplaushenko, 2019).

Novel Triazole Derivatives and Their Applications

Triazole derivatives are recognized for their diverse biological activities, which has led to increased interest in developing new drugs based on these compounds. Research has focused on creating novel triazole derivatives with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These studies highlight the need for more efficient preparation methods for triazoles, considering green chemistry and sustainability, and emphasize the urgency in finding new prototypes to combat bacteria resistance and neglected diseases (Ferreira et al., 2013).

Environmental Impact of 2,4-Dichlorophenoxyacetic Acid

The widespread use of 2,4-Dichlorophenoxyacetic acid (2,4-D) in agriculture has raised concerns about its environmental impact. Non-target organisms, including aquatic species and plants, are exposed to 2,4-D, potentially leading to toxic effects. The presence of 2,4-D in surface water, soil, and air near crop fields necessitates local mitigation strategies to prevent environmental contamination. Additionally, public exposure to 2,4-D in home lawns and public parks underlines the importance of understanding its eco-toxicological effects and drafting regulations to protect populations from further exposure (Islam et al., 2017).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,4-diiodo-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HI2NO/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADMQUDKNXZWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HI2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648385 | |

| Record name | 2,4-Diiodo-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diiodooxazole | |

CAS RN |

1037597-73-1 | |

| Record name | 2,4-Diiodo-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diiodo-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.